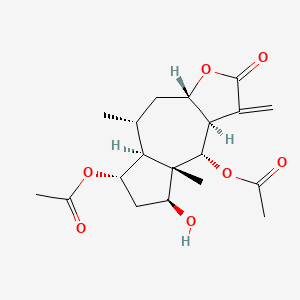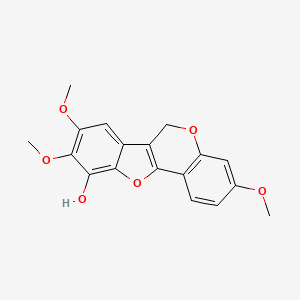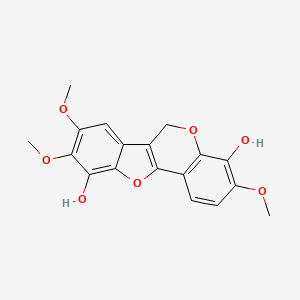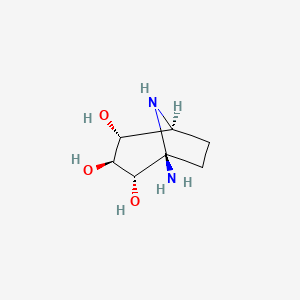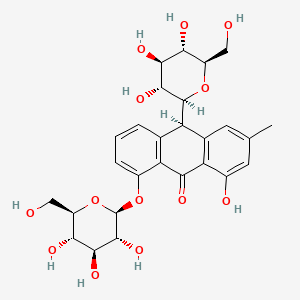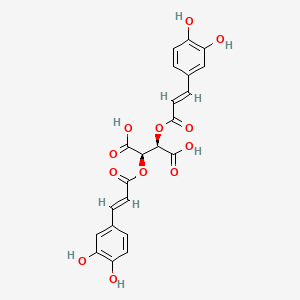![molecular formula C30H20O10 B600323 8-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one CAS No. 34340-51-7](/img/structure/B600323.png)
8-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a type of extended flavonoid . Extended flavonoids are any flavonoids with one or more rings fused onto the phenyl substituted benzopyran framework . This compound is found in Cryptomeria japonica, Cycas beddomei, Cycas revoluta, Libocedrus bidwillii, and Selaginella uncinata .
Molecular Structure Analysis
The molecular structure of this compound is complex due to its extended flavonoid nature . It contains multiple hydroxy groups and a chromen-4-one structure .Aplicaciones Científicas De Investigación
Cytotoxic Flavonol Glycosides from Triplaris cumingiana
This study identified new compounds related to 8-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one from Triplaris cumingiana leaves. The compounds showed cytotoxic activities against human cancer cell lines, indicating potential for cancer research and therapy (Hussein et al., 2005).
Spectral Analysis and DFT Investigation of Benzopyran Analogues
This research conducted spectroscopic analysis and quantum mechanical studies of similar compounds, revealing their stability and reactivity. The findings have implications for the development of novel pharmaceuticals (Al-Otaibi et al., 2020).
Synthesis of 5,7-dihydroxy-8-isobutyryl-2,2-dimethyl-2H-chromen
This paper explored synthesis methods for a similar compound, contributing to the understanding of its chemical properties and potential applications in drug development (Meikle & Stevens, 1979).
Tectorigenin Monohydrate: An Isoflavone from Belamcanda chinensis
The study isolated a compound from Belamcanda chinensis, demonstrating its antimicrobiotic and anti-inflammatory effects. This highlights its potential for medical applications, especially in treating infections and inflammation (Liu et al., 2008).
Rapid Synthesis of 4-oxo-4H-chromene-3-carboxylic Acid
This research developed a rapid synthesis method for a biologically active compound. The findings could facilitate the production of related pharmaceuticals (Zhu et al., 2014).
Amentoflavone Inhibits Angiogenesis in Endothelial Cells
This study found that Amentoflavone, a related biflavonoid, inhibits cell viability and stimulates apoptosis in hypertrophic scar fibroblasts and endothelial cells. This suggests its potential use in scar treatment and cancer therapy (Zhang et al., 2014).
Multicomponent Condensation of 6-acetyl-5,7-dihydroxy-4-methylchromen-2-one
This paper reported the synthesis of novel compounds through multicomponent condensation, contributing to the understanding of chemical reactions and potential pharmaceutical applications (Lichitsky et al., 2017).
Amentoflavone Inhibits Angiogenesis and Stimulates Apoptosis in Cells
This research further supports the potential of Amentoflavone in treating cancer due to its inhibitory effects on cell proliferation and stimulation of apoptosis in fibroblasts and endothelial cells (Liu et al., 2013).
Propiedades
IUPAC Name |
8-[5-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20O10/c31-15-4-1-13(2-5-15)24-12-23(38)29-21(36)10-20(35)27(30(29)40-24)17-7-14(3-6-18(17)33)25-11-22(37)28-19(34)8-16(32)9-26(28)39-25/h1-10,12,25,31-36H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBCTBWKMWXQQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401346239 |
Source


|
| Record name | 2,3-Dihydroamentoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401346239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroamentoflavone | |
CAS RN |
34340-51-7 |
Source


|
| Record name | 2,3-Dihydroamentoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401346239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

